Product packaging for (1R,2R)-2-aminocyclobutan-1-ol(Cat. No.:CAS No. 1909287-70-2; 72320-39-9)

(1R,2R)-2-aminocyclobutan-1-ol

Cat. No.: B2653471
CAS No.: 1909287-70-2; 72320-39-9
M. Wt: 87.122
InChI Key: WXKBWWIWJCCING-QWWZWVQMSA-N
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Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks in Modern Organic Chemistry

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, where the carbon atoms bearing these functional groups are stereocenters. Their importance in modern organic chemistry stems from their utility as versatile building blocks for the synthesis of a wide array of complex molecules, particularly pharmaceuticals and natural products. alfa-chemistry.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, making them ideal starting materials or intermediates. alfa-chemistry.com

These compounds are crucial in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. rsc.org The inherent chirality of the amino alcohol can be used to control the stereochemical outcome of subsequent reactions, a process known as chiral induction. They are frequently employed as chiral auxiliaries, temporary modifications to a molecule that direct the formation of a desired stereoisomer, and as chiral ligands in metal-catalyzed reactions. alfa-chemistry.comdiva-portal.org Many biologically active molecules, including some antimicrobial and antifungal agents, contain the amino alcohol motif. iris-biotech.de

The Unique Conformational and Stereochemical Attributes of the Cyclobutane (B1203170) Scaffold in Chiral Molecule Design

The cyclobutane ring, a four-membered cycloalkane, possesses distinct conformational and stereochemical properties that make it a valuable scaffold in the design of chiral molecules. Unlike the planar cyclopropane (B1198618) or the flexible cyclohexane, cyclobutane exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. libretexts.orglibretexts.org This puckering results in non-eclipsed C-H bonds, though it introduces some angle strain with bond angles of approximately 88 degrees. libretexts.orglibretexts.org

This constrained, non-planar geometry provides a rigid framework for orienting substituents in specific spatial arrangements. acs.org When functional groups are attached to the cyclobutane ring, their relative stereochemistry (cis or trans) is well-defined and conformationally restricted. This rigidity is advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, potentially leading to higher potency and selectivity for its biological target. The defined stereochemistry of substituted cyclobutanes makes them excellent scaffolds for creating molecules with precise three-dimensional structures. acs.orgresearchbunny.com

Overview of (1R,2R)-2-Aminocyclobutan-1-ol: A Key Chiral Aminocyclobutanol Isomer

This compound is a specific stereoisomer of 2-aminocyclobutanol, with the chemical formula C₄H₉NO. smolecule.com In this isomer, the amino (-NH₂) and hydroxyl (-OH) groups are attached to adjacent carbon atoms on the cyclobutane ring and are in a trans configuration relative to each other. smolecule.com The "(1R,2R)" designation specifies the absolute stereochemistry at the two chiral centers.

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex chiral molecules. smolecule.com Its potential biological activity is a subject of ongoing research, with studies exploring its interactions with biomolecules and its potential as an intermediate for pharmaceuticals. smolecule.com The synthesis of this compound can be achieved through methods such as the reduction of trans-2-nitro-cyclobutanol. smolecule.com

Key Properties of this compound:

PropertyValue
Molecular FormulaC₄H₉NO
Molecular Weight87.12 g/mol
Stereochemistry(1R,2R)
Functional GroupsAmino (-NH₂), Hydroxyl (-OH)
Ring SystemCyclobutane

Research Landscape and Emerging Directions for Chiral Cyclobutane Systems

The research landscape for chiral cyclobutane systems is expanding, driven by their potential in medicinal chemistry and materials science. researchbunny.commdpi.com Scientists are exploring new synthetic methods to create functionalized cyclobutane derivatives with high stereoselectivity. researchbunny.comresearchgate.net These methods include photochemical reactions, such as [2+2] cycloadditions, and the stereoselective transformation of existing cyclobutane precursors. researchbunny.comdigitellinc.com

A significant area of research is the incorporation of chiral cyclobutane moieties into peptides and other polymers to create novel structures with defined conformations. acs.orgacs.org These "foldamers" can mimic the secondary structures of natural biopolymers and are being investigated for applications such as drug delivery systems. acs.orgmdpi.com For example, peptides containing chiral cyclobutane amino acids have been synthesized and studied as potential cell-penetrating peptides. mdpi.com

Another emerging direction is the use of chiral cyclobutane derivatives as platforms for creating new materials with unique properties. researchgate.net The rigid and well-defined stereochemistry of the cyclobutane ring can be used to control the self-assembly of molecules into larger, ordered structures. acs.org The development of new chiral polyfunctional cyclobutane derivatives continues to be an active area of investigation, with potential applications in areas such as surfactant technology. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B2653471 (1R,2R)-2-aminocyclobutan-1-ol CAS No. 1909287-70-2; 72320-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBWWIWJCCING-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72320-39-9
Record name rac-(1R,2R)-2-aminocyclobutan-1-ol hydrochloride
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Chemical Reactivity and Derivatization Strategies of 1r,2r 2 Aminocyclobutan 1 Ol

Transformations Involving the Amino Group

The primary amino group in (1R,2R)-2-aminocyclobutan-1-ol is a key site for modifications, enabling the introduction of a wide array of substituents and the formation of diverse chemical linkages.

N-Alkylation and N-Acylation Reactions for Protecting Group Installation or Functionalization

The nucleophilic character of the amino group readily allows for N-alkylation and N-acylation reactions. These transformations are fundamental for either protecting the amine to prevent its participation in subsequent reactions or for introducing specific functional groups to modulate the molecule's properties.

N-Acylation: A common strategy to protect the amino group is through acylation, often to form a carbamate (B1207046). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a standard procedure, typically carried out in the presence of a base.

ReagentBaseSolventConditionsProduct
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Water/THF0 °C to Room Temptert-butyl ((1R,2R)-1-hydroxycyclobutan-2-yl)carbamate

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides. For instance, benzylation of amines using benzyl bromide in the presence of a base is a common transformation to introduce a benzyl protecting group, which can later be removed by hydrogenolysis.

ReagentBaseSolventConditionsProduct
Benzyl bromidePotassium carbonate (K₂CO₃)AcetonitrileReflux(1R,2R)-2-(benzylamino)cyclobutan-1-ol

Formation of Imines and Schiff Bases from the Amine Moiety

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is often catalyzed by acid or base and typically involves the removal of water to drive the equilibrium towards the product. The formation of an imine introduces a C=N double bond, which can be a key functional group for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions.

The synthesis of imines from amines and carbonyl compounds is a well-established reaction in organic chemistry. For example, the reaction of an amine with benzaldehyde can be catalyzed by an acid to yield the corresponding N-benzylideneamine.

Carbonyl CompoundCatalystConditionsProduct Type
BenzaldehydeAcetic acid (catalytic)Toluene, Dean-Stark trapImine (Schiff Base)
Acetonep-Toluenesulfonic acid (catalytic)Benzene, RefluxImine (Schiff Base)

Ring Closure Reactions Utilizing the Amino Group to Form Heterocycles

The proximate relationship of the amino and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as oxazolidinones.

For instance, 1,2-amino alcohols can react with phosgene (B1210022) or its equivalents, like diethyl carbonate, to form oxazolidin-2-ones. This transformation involves the initial formation of a carbamate, followed by an intramolecular nucleophilic attack of the hydroxyl group to close the five-membered ring. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the formation of oxazolidin-2-ones from amino alcohols.

ReagentBaseConditionsProduct
Diethyl carbonateSodium methoxideMicrowave irradiation(4R,5R)-4,5-cyclobutanooxazolidin-2-one
PhosgeneTriethylamineDichloromethane, 0 °C to RT(4R,5R)-4,5-cyclobutanooxazolidin-2-one

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group of this compound offers another site for chemical modification, allowing for the introduction of various functionalities through alkylation, acylation, and oxidation reactions.

O-Alkylation and O-Acylation Reactions

Similar to the amino group, the hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions are typically performed after protecting the more nucleophilic amino group to ensure selectivity.

O-Acylation: The acylation of alcohols is a common transformation, often carried out using acyl chlorides or anhydrides in the presence of a base. For hydroxyamino acids and related compounds, chemoselective O-acylation can be achieved under acidic conditions where the amino group is protonated and thus, non-nucleophilic. nih.gov

ReagentConditionsProduct
Acetyl chlorideHCl-saturated glacial acetic acid(1R,2R)-2-aminocyclobutyl acetate hydrochloride
Acetic anhydridePyridine(1R,2R)-2-(acetylamino)cyclobutyl acetate (if amine is not protected)

O-Alkylation: The formation of ethers from alcohols generally requires deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation Reactions of the Hydroxyl Functionality

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (1R)-2-aminocyclobutanone. This transformation is a key step in the synthesis of various derivatives and requires the use of mild oxidizing agents to avoid over-oxidation or side reactions. The amino group is typically protected prior to the oxidation.

Several modern oxidation methods are suitable for this transformation, offering high yields and compatibility with a range of functional groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. adichemistry.comwikipedia.org It is known for its mild conditions and tolerance of many functional groups. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org The reaction is typically carried out at room temperature in chlorinated solvents. wikipedia.org

Oxidation ReagentActivating Agent/BaseSolventTemperatureProduct
DMSOOxalyl chloride, TriethylamineDichloromethane-78 °C to Room Temp(R)-2-(tert-butoxycarbonylamino)cyclobutan-1-one
Dess-Martin PeriodinaneN/ADichloromethaneRoom Temp(R)-2-(tert-butoxycarbonylamino)cyclobutan-1-one

Formation of Ethers and Esters

The hydroxyl group of this compound can readily undergo reactions to form ethers and esters, which are fundamental transformations for modifying the compound's steric and electronic properties. However, the presence of the adjacent primary amine necessitates a strategic approach to achieve selective O-functionalization over competing N-functionalization.

Ester Formation (O-Acylation): The direct acylation of the hydroxyl group can be achieved using various acylating agents such as acyl chlorides or anhydrides. To prevent the formation of N-acylated or di-acylated byproducts, it is often necessary to first protect the more nucleophilic amino group. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are ideal for this purpose. Once the amine is protected, the hydroxyl group can be selectively acylated under standard conditions, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acidic byproduct.

Ether Formation (O-Alkylation): The synthesis of ethers from this compound typically follows the Williamson ether synthesis. After N-protection, the hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. This intermediate is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether. The choice of base and solvent is critical to ensure efficient conversion without promoting side reactions.

The following table summarizes common reagents used for these transformations following N-protection.

TransformationReagent ClassSpecific ExamplesBase/Catalyst
Esterification Acyl HalideAcetyl chloride, Benzoyl chloridePyridine, Triethylamine
Acid AnhydrideAcetic anhydride, Succinic anhydrideDMAP (cat.), Pyridine
Etherification Alkyl HalideMethyl iodide, Ethyl bromide, Benzyl bromideSodium hydride (NaH), Potassium tert-butoxide

This table presents common strategies for O-functionalization, which typically require prior protection of the amino group to ensure selectivity.

Reactivity and Chemical Modifications of the Cyclobutane (B1203170) Ring System

The significant ring strain inherent in the cyclobutane core (approximately 26 kcal/mol) is a key driver for its unique reactivity, enabling transformations that are not readily observed in larger, more stable ring systems. These reactions can alter the fundamental four-membered skeleton through expansion, opening, or direct functionalization.

One of the most characteristic reactions of 1,2-amino alcohols on a strained ring is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comd-nb.info This reaction provides a reliable method for a one-carbon ring expansion. For this compound, this transformation proceeds via a well-defined mechanism to produce a five-membered ring ketone.

The mechanism is initiated by the treatment of the primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. wikipedia.org This leads to the diazotization of the amino group, forming a diazonium salt intermediate. The diazonium group is an excellent leaving group, and its departure as dinitrogen gas (N₂) generates a secondary carbocation on the cyclobutane ring.

Driven by the desire to relieve ring strain and form a more stable carbocation, a researchgate.netnih.gov-alkyl shift occurs. Specifically, the C1-C4 bond of the cyclobutane ring migrates to the adjacent carbocation at C2. This concerted bond migration and ring expansion results in the formation of a new, more stable cyclopentyl carbocation. The positive charge is delocalized onto the carbon bearing the hydroxyl group, forming a protonated ketone. Subsequent deprotonation by a water molecule or conjugate base yields the final product, cyclopentanone. This rearrangement is a powerful tool for converting strained four-membered rings into more stable five-membered systems. d-nb.infoorganicreactions.org

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under various conditions, providing a pathway to linear compounds. researchgate.net These ring-opening reactions can be achieved through methods such as acid-catalyzed hydrolysis or reductive cleavage, with the specific outcome depending on the reagents and reaction conditions.

Under harsh acidic conditions and elevated temperatures, the cyclobutane ring can undergo cleavage. This process is often less selective and may lead to a mixture of linear amino alcohol products resulting from the scission of different C-C bonds.

A more controlled method for ring opening is hydrogenolysis. This reductive cleavage typically involves the use of a transition-metal catalyst, such as palladium or platinum, under a hydrogen atmosphere. For substrates where the amino or hydroxyl group is derivatized to activate an adjacent C-C bond (e.g., by conversion to a better leaving group), selective cleavage can be achieved. This approach leverages the strain energy of the ring as a thermodynamic driving force for the reaction, allowing for milder conditions than might be required for unstrained systems.

Modern synthetic methods allow for the direct functionalization of C-H bonds, enabling the modification of the cyclobutane backbone without altering the existing stereocenters. researchgate.net Catalyst-controlled C-H functionalization is a powerful strategy for installing new substituents onto the ring. nih.gov This approach often employs a directing group to guide a transition metal catalyst (commonly palladium, rhodium, or iridium) to a specific C-H bond. In the case of this compound, the native amino or hydroxyl group, or a derivative thereof, can act as such a directing group to facilitate selective arylation, alkenylation, or alkylation at the C3 or C4 positions of the cyclobutane ring. nih.govacs.org

Furthermore, the cyclobutane skeleton can undergo complex skeletal rearrangements, particularly under photochemical or photoredox catalysis conditions. researchgate.net These reactions can lead to the formation of intricate polycyclic or stereochemically diverse structures that would be difficult to access through other means. nih.govrsc.org Such rearrangements are driven by the release of ring strain and can involve cascade processes that build molecular complexity rapidly.

Design and Synthesis of Advanced Chiral Derivatives of this compound

The well-defined stereochemistry of this compound makes it an excellent starting material for the synthesis of advanced chiral derivatives, such as chiral auxiliaries, ligands, and complex molecular scaffolds. nih.gov A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov

A common strategy involves reacting the 1,2-amino alcohol with phosgene or a similar carbonyl source to form a rigid, fused oxazolidinone ring system. This bicyclic structure locks the conformation and presents a defined chiral environment. The nitrogen of the oxazolidinone can then be acylated, and the resulting N-acyl oxazolidinone can be used in a variety of stereoselective transformations, including aldol (B89426) additions, alkylations, and conjugate additions. The steric bulk of the fused cyclobutane ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be hydrolytically cleaved and recovered for reuse.

The constrained and stereochemically rich nature of this amino alcohol also makes it a valuable building block for synthesizing chiral ligands for asymmetric catalysis or as a key component in the synthesis of unnatural, strained cyclobutane α- or β-amino acids. acs.org These derivatives are of significant interest in medicinal chemistry and materials science.

Applications of 1r,2r 2 Aminocyclobutan 1 Ol in Asymmetric Organic Reactions

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. The auxiliary is attached to a prochiral substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. While specific applications for (1R,2R)-2-aminocyclobutan-1-ol are not detailed in available research, its structure as a 1,2-amino alcohol suggests it could function similarly to other well-established auxiliaries in controlling diastereoselectivity.

In theory, this compound could be used to direct asymmetric alkylations and aldol (B89426) reactions. Typically, a 1,2-amino alcohol auxiliary is first used to form a chiral oxazolidinone. This oxazolidinone can then be N-acylated with a prochiral carboxylic acid derivative. The resulting imide can be enolized and reacted with electrophiles, such as alkyl halides (in alkylation reactions) or aldehydes (in aldol reactions). The steric hindrance provided by the fused cyclobutane (B1203170) ring of the auxiliary would be expected to direct the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. However, specific studies, data tables, or detailed research findings demonstrating this for this compound are not present in the surveyed literature.

For a 1,2-amino alcohol like this compound, the standard methodology for attachment involves condensation with phosgene (B1210022), or a phosgene equivalent like carbonyldiimidazole, to form a rigid oxazolidinone ring. This structure is then acylated to attach the substrate.

Following the diastereoselective reaction, the auxiliary would be cleaved from the product. Common methods for cleaving N-acyl oxazolidinones include hydrolysis with reagents like lithium hydroxide (B78521) or lithium hydroperoxide, which yields the chiral carboxylic acid. Alternatively, reduction with agents such as lithium borohydride (B1222165) can furnish the chiral alcohol, while transesterification with alkoxides can provide the corresponding ester. An effective chiral auxiliary must be recoverable in high yield for reuse. No specific protocols or recovery yields for this compound have been reported.

Utilization as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Processes

The nitrogen and oxygen atoms of this compound make it a suitable backbone for the synthesis of chiral ligands for transition metal catalysts. The fixed spatial relationship between the amino and hydroxyl groups can create a well-defined chiral environment around a metal center, enabling enantioselective transformations.

The this compound core could, in principle, be elaborated into various ligand types, such as phosphine-aminoalcohol or diamine ligands. For instance, the hydroxyl group could be converted into a phosphine (B1218219) ether, and the amino group could be functionalized to create a P,N-bidentate ligand. Such ligands are valuable in a wide range of metal-catalyzed reactions. The synthesis would involve standard functional group transformations, but specific ligand scaffolds derived from this particular aminocyclobutanol are not described in the available literature.

Chiral ligands are crucial for enantioselective hydrogenation, a key reaction for producing single-enantiomer pharmaceuticals and fine chemicals. Ligands derived from amino alcohols are often effective in ruthenium-, rhodium-, or iridium-catalyzed hydrogenations of ketones, imines, and olefins. A ligand synthesized from this compound could chelate to a metal center, creating a chiral pocket that differentiates between the two faces of a prochiral substrate. This would force the delivery of hydrogen from one side, leading to an enantiomerically enriched product. Despite the potential, no specific examples or performance data (e.g., enantiomeric excess, turnover number) for ligands based on this scaffold have been reported.

Palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed conjugate additions are powerful methods for forming carbon-carbon bonds. The enantioselectivity of these reactions is controlled by the chiral ligand attached to the metal catalyst. P,N-ligands and other bidentate ligands derived from chiral amino alcohols have proven effective in these transformations. A ligand featuring the this compound backbone could be applied in these contexts. However, there are no specific research findings, reaction tables, or detailed studies documenting the use of such ligands in these asymmetric reactions.

Application in Asymmetric Oxidation and Reduction Reactions (e.g., Epoxidation)

Chiral 1,2-amino alcohols are a well-established class of ligands for metal-catalyzed asymmetric oxidation and reduction reactions. The proximity of the nitrogen and oxygen atoms allows them to form stable chelate complexes with metal centers, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

While the structural motif of this compound is well-suited for such applications, specific, detailed research findings on its use as a ligand in asymmetric oxidation reactions like epoxidation or in asymmetric reductions are not extensively documented in publicly available literature. In principle, it could serve as a chiral ligand for transition metals, guiding the enantioselective addition of an oxygen atom to a prochiral olefin or the stereoselective reduction of a ketone. However, comprehensive studies detailing substrate scope, catalyst efficiency, and enantiomeric excesses for this specific compound remain limited. Chiral dioxiranes, generated from chiral ketones, are effective for asymmetric epoxidation, but this represents a different catalytic approach. nih.gov

Application as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This compound possesses the key functional groups—a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group—that are characteristic of many bifunctional organocatalysts.

Direct Organocatalysis via Hydrogen Bonding or Brønsted Acid/Base Catalysis

The this compound molecule has the potential to operate as a bifunctional organocatalyst. The hydroxyl group can act as a hydrogen-bond donor, activating an electrophile by lowering its LUMO energy. Simultaneously, the amino group can function as a Brønsted base to deprotonate a pronucleophile, increasing its HOMO energy and reactivity. This dual activation within a single chiral molecule can effectively control the geometry of the transition state, leading to high enantioselectivity.

Chiral 1,2-amino alcohols are known scaffolds for such transformations. nih.gov For instance, in a Michael addition, the hydroxyl group could coordinate to an α,β-unsaturated carbonyl compound, while the amine activates the incoming nucleophile. Despite this theoretical potential, specific examples demonstrating the use of this compound as a direct organocatalyst through these mechanisms are not prominently reported.

Chiral Phase-Transfer Catalysis Incorporating this compound Derivatives

Chiral phase-transfer catalysis is a powerful technique for asymmetric synthesis, particularly for reactions involving anionic nucleophiles. The catalysts are typically chiral quaternary ammonium (B1175870) salts that shuttle anions from an aqueous or solid phase into an organic phase where the reaction occurs.

Derivatives of this compound are logical candidates for this role. The amino group can be quaternized through exhaustive N-alkylation to create a chiral ammonium cation. The rigid cyclobutane backbone would provide a well-defined chiral environment around the positive charge. This chiral cation can then form a tight ion pair with an anion (e.g., an enolate), and the steric and electronic properties of the catalyst's scaffold would dictate the facial selectivity of the anion's subsequent reaction with an electrophile. While the design of such catalysts based on privileged structures like cinchona alkaloids and binaphthol derivatives is well-established, the specific application and performance of catalysts derived from this compound are not widely detailed in scientific literature. nih.gov

Contributions to Scaffold Design for Advanced Molecular Architectures

The rigid and conformationally constrained nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and materials science. nih.gov Unlike flexible aliphatic chains, the four-membered ring locks substituents into predictable spatial orientations, which can be advantageous for designing molecules that fit precisely into biological targets like enzyme active sites.

Use as a Structural Motif in the Design of Biologically Inspired Molecules

The cyclobutane unit is underrepresented in FDA-approved drugs but offers distinct advantages as a central scaffold. nih.gov Its rigid structure is ideal for mimicking the bioactive conformations of natural ligands. Aminocycloalkanol derivatives are of interest in medicinal chemistry, and the constrained ring system of this compound is a prime example.

Research into cyclobutane derivatives has highlighted their potential as antitumor agents. For example, compounds with this structural core have been investigated for their ability to inhibit kinases involved in cell proliferation. By using the this compound scaffold, medicinal chemists can design ligands where the amino and hydroxyl groups are held in a fixed orientation, potentially increasing binding affinity and selectivity for a specific enzyme or receptor target.

Table 1: Application of Cyclobutane Scaffolds in Medicinal Chemistry

Application Area Rationale Potential Advantage
Enzyme Inhibition (e.g., Kinases) The rigid scaffold mimics bioactive conformations of natural substrates or inhibitors. Increased binding affinity and selectivity due to pre-organized functional groups.

Precursor for Constrained Cyclic Peptide Analogs

Peptides are important therapeutic agents, but their application can be limited by poor metabolic stability and conformational flexibility. Incorporating constraints into a peptide's structure, for example through cyclization, can overcome these limitations by locking the molecule into its bioactive conformation. nih.govnih.gov This pre-organization reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. nih.gov

This compound can serve as a valuable building block for such constrained peptide analogs. By incorporating this amino alcohol into a peptide sequence, its rigid four-membered ring acts as a structural brace, limiting the conformational freedom of the peptide backbone. nih.gov Such constrained cyclic peptides can better mimic the secondary structures of proteins (e.g., turns, helices) that are often involved in biological recognition events. nih.gov

Advanced Stereochemical and Structural Characterization of 1r,2r 2 Aminocyclobutan 1 Ol and Its Derivatives

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable for elucidating the complex stereochemical features of (1R,2R)-2-aminocyclobutan-1-ol. These techniques provide detailed information on the relative and absolute configuration of the stereocenters and are crucial for quantifying enantiomeric and diastereomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide fundamental information about the carbon skeleton and the chemical environment of each proton.

¹H and ¹³C NMR: The proton NMR spectrum allows for the assignment of protons on the cyclobutane (B1203170) ring and those attached to the heteroatoms. The chemical shifts and, particularly, the coupling constants (J-values) between adjacent protons offer insight into the dihedral angles and thus the ring's conformation. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms, confirming the molecular structure.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the cyclobutane ring. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY for Relative Configuration: Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry. For this compound, which has a cis relationship between the amino and hydroxyl groups, a NOESY experiment is expected to show a spatial correlation (cross-peak) between the proton on C1 (H1) and the proton on C2 (H2). This is because these two protons are on the same face of the puckered cyclobutane ring.

Chiral Shift Reagents (CSRs): To determine enantiomeric purity, chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be employed. jascoinc.com In the presence of a CSR, the enantiomers of this compound form transient diastereomeric complexes. nih.govtcichemicals.com These complexes have different magnetic environments, leading to the separation of NMR signals for the (1R,2R) and (1S,2S) enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee). nih.gov

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H (methine)~3.8 - 4.2~65 - 75
C2-H (methine)~3.0 - 3.4~50 - 60
C3-H₂ (methylene)~1.8 - 2.2~25 - 35
C4-H₂ (methylene)~1.6 - 2.0~15 - 25

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgcolorado.edu This technique is highly sensitive to the absolute configuration of stereocenters. While simple amino alcohols like this compound lack strong chromophores in the near-UV region, their absolute configuration can be determined by comparing the experimental CD spectrum with a theoretically calculated spectrum, typically obtained using time-dependent density functional theory (TD-DFT). jascoinc.com The sign of the Cotton effect in the CD spectrum is directly related to the molecule's absolute stereochemistry.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region. rsc.org VCD is exceptionally powerful for determining the absolute configuration of small chiral molecules in solution without the need for crystallization. americanlaboratory.com The VCD spectrum provides a rich fingerprint of the molecule's 3D structure. By comparing the experimental VCD spectrum of an enantiomerically pure sample of this compound with the spectrum predicted by ab initio or DFT calculations, a definitive assignment of the absolute configuration can be made. schrodinger.com Studies on closely related molecules, such as derivatives of 2-aminocyclobutane-1-carboxylic acid, have demonstrated the utility of VCD in probing the solid-state organization and stereochemistry of cyclobutane systems. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry, bond lengths, bond angles, and solid-state conformation. rigaku.com To perform this analysis, a suitable single crystal of the compound or a derivative is required. For this compound, which may be an oil or low-melting solid, forming a crystalline salt, such as the hydrochloride or carbamate (B1207046) salt, can facilitate crystal growth. rsc.orgnih.gov

The analysis of the diffraction data allows for the direct visualization of the molecule's structure, confirming the cis relationship between the amino and hydroxyl groups. Furthermore, by using anomalous dispersion effects, the absolute configuration can be determined unambiguously through the calculation of the Flack or Hooft parameter. nih.gov The resulting crystal structure would also provide precise details on the puckering of the cyclobutane ring and the preferred orientation of the substituents in the solid state. acs.org

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for determining the enantiomeric purity of chiral compounds. nih.gov This technique is essential for quality control and for monitoring the progress of asymmetric syntheses. The separation of the (1R,2R) and (1S,2S) enantiomers of 2-aminocyclobutan-1-ol (B1315458) relies on the differential interactions between each enantiomer and the chiral selector immobilized on the stationary phase. yakhak.org

Several types of CSPs are effective for the resolution of amino alcohols:

Pirkle-type phases: These are based on a chiral molecule (e.g., an amino acid derivative) covalently bonded to a silica (B1680970) support and often operate via hydrogen bonding, π-π stacking, and dipole-dipole interactions. acs.org

Polysaccharide-based phases: CSPs derived from cellulose (B213188) or amylose (B160209) phenylcarbamates are broadly applicable and highly effective for separating a wide range of chiral compounds, including amines and alcohols. yakhak.org

Ligand-exchange phases: These columns contain a chiral ligand (often an amino acid like proline) complexed with a metal ion (e.g., Cu²⁺). Enantiomeric separation occurs through the formation of transient, diastereomeric ternary complexes with the analyte. scas.co.jp

The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. yakhak.org

Example Chiral HPLC Method for Purity Determination
ParameterCondition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm (or after derivatization)
Expected ElutionBaseline separation of (1R,2R) and (1S,2S) enantiomers

Detailed Conformational Analysis Studies

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain (eclipsing interactions) that would be present in a flat structure. libretexts.orgfiveable.me This puckering, however, slightly decreases the internal C-C-C bond angles from 90° to around 88°, which increases angle strain. libretexts.org The final geometry is a balance between these opposing strain factors. acs.org

The puckered ring has two distinct types of substituent positions: axial and equatorial, although the distinction is less pronounced than in cyclohexane. The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature. acs.org

For a 1,2-disubstituted cyclobutane like this compound, the substituents influence the conformational equilibrium. In this cis isomer, one substituent will occupy a pseudo-axial position while the other occupies a pseudo-equatorial position. The ring will preferentially adopt the puckered conformation that places the sterically bulkier substituent in the more stable pseudo-equatorial position to minimize steric interactions. researchgate.netchegg.com Computational studies, combining DFT calculations and molecular dynamics simulations, are powerful tools for investigating the conformational landscape, determining the relative energies of different puckered states, and predicting the puckering angle. acs.orgnih.gov

Analysis of Cyclobutane Ring Puckering and Conformational Preference

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate angular and torsional strain. This puckering is characterized by a "puckering angle" (θ), which defines the deviation from planarity, and a "phase angle" (φ), which describes the orientation of the pucker. For the parent cyclobutane molecule, high-level ab initio calculations and experimental studies have established a puckered D2d symmetry with a puckering angle of approximately 29.6° and a barrier to the planar D4h transition state of around 482-498 cm⁻¹ nih.govnih.govacs.org.

In substituted cyclobutanes like this compound, the substituents can adopt either axial or equatorial positions on the puckered ring. The relative stability of these conformers is influenced by steric and electronic effects. For monosubstituted cyclobutanes, the conformational equilibrium between the axial and equatorial conformers can be determined using NMR spectroscopy, particularly through the analysis of long-range proton-proton coupling constants (⁴JHH) nih.gov. These couplings show a strong dependence on the dihedral angle, with ⁴Jeq-eq being significantly larger (around 5 Hz) than ⁴Jax-ax (around 0 Hz) nih.gov.

For this compound, the cis relationship of the amino and hydroxyl groups means that in any puckered conformation, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position. The molecule undergoes a rapid ring-flipping process at room temperature, interconverting between two equivalent puckered conformations. This dynamic equilibrium is a key feature of its conformational landscape. The preference for one puckered state over another can be influenced by factors such as intramolecular hydrogen bonding, as will be discussed in the following section.

Table 1: Puckering Parameters for Cyclobutane and Related Theoretical Values
ParameterValue for CyclobutaneTheoretical Method
Puckering Angle (θ)29.59°ab initio nih.govacs.org
Barrier to Planarization482 cm⁻¹ab initio nih.govacs.org
C-C Bond Length1.554 ÅCCSD(T) nih.gov
⁴J~eq-eq~ Coupling Constant~5 HzNMR/DFT nih.gov
⁴J~ax-ax~ Coupling Constant~0 HzNMR/DFT nih.gov

Investigation of Intramolecular Hydrogen Bonding Networks and their Influence on Conformation

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (the oxygen and nitrogen atoms) in a cis-1,2-relationship on the cyclobutane ring makes the formation of an intramolecular hydrogen bond highly probable in this compound. This hydrogen bond would create a five-membered pseudo-ring, which would significantly influence the conformational preference of the cyclobutane ring.

The existence and strength of such a hydrogen bond can be investigated using a combination of spectroscopic techniques and computational methods. In NMR spectroscopy, the formation of an intramolecular hydrogen bond can lead to a downfield shift of the involved proton's resonance, a reduced temperature coefficient of this chemical shift, and the observation of scalar coupling across the hydrogen bond mdpi.com. Density Functional Theory (DFT) calculations are a powerful tool for modeling the geometry of the hydrogen bond, including the donor-acceptor distance and the bond angle, as well as for quantifying its energetic contribution to the stability of a particular conformation mdpi.commdpi.com.

For this compound, the intramolecular hydrogen bond is expected to lock the cyclobutane ring into a specific puckered conformation where the amino and hydroxyl groups are brought into proximity. This would reduce the conformational flexibility of the molecule and could be a key determinant of its biological activity. The hydrogen bond would likely exist between the hydroxyl proton and the nitrogen of the amino group, or between one of the amino protons and the hydroxyl oxygen. The relative prevalence of these forms would depend on their relative thermodynamic stabilities.

Table 2: Expected NMR and Computational Parameters for Intramolecular Hydrogen Bonding in this compound
ParameterExpected ObservationTechnique
¹H Chemical Shift of NH/OH protonDownfield shift upon H-bond formation¹H NMR
Temperature Coefficient (dδ/dT)Smaller (less negative) value for H-bonded protonVariable Temperature ¹H NMR
H-bond Donor-Acceptor DistanceTypically 1.8 - 2.2 ÅDFT Calculation
H-bond Angle (D-H···A)Close to 180° for strong bondsDFT Calculation
Stabilization EnergyCalculable energy gain from H-bond formationDFT Calculation

Dynamic Conformational Studies (e.g., Temperature-Dependent NMR)

As mentioned, the puckered cyclobutane ring is not static but undergoes a dynamic process of ring inversion. For a cis-1,2-disubstituted cyclobutane like this compound, this inversion interconverts the pseudo-axial and pseudo-equatorial positions of the two substituents. At room temperature, this process is typically fast on the NMR timescale, resulting in an averaged spectrum where the signals for the axial and equatorial protons are time-averaged.

By lowering the temperature, it is possible to slow down this ring inversion. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and eventually split into two distinct signals, corresponding to the two different puckered conformations. This phenomenon is a hallmark of dynamic NMR spectroscopy and allows for the determination of the activation energy (ΔG‡) for the ring inversion process. Studies on other cis-1,2-disubstituted cyclobutanes have successfully used this technique to quantify the energetics of their conformational dynamics rsc.org.

In the case of this compound, the presence of a strong intramolecular hydrogen bond might raise the energy barrier for ring inversion, as the hydrogen bond would need to be broken or significantly distorted during the process. This would lead to a higher coalescence temperature compared to a similar molecule without the hydrogen bond. Dynamic NMR studies would therefore not only provide the energy barrier for ring flipping but also offer further evidence for the presence and strength of the intramolecular hydrogen bond.

Table 3: Hypothetical Temperature-Dependent NMR Behavior for a Cyclobutane Ring Proton in this compound
TemperatureRing Inversion RateExpected ¹H NMR Signal
High Temperature (e.g., 298 K)FastSharp, time-averaged singlet/multiplet
Coalescence Temperature (T_c)IntermediateBroad singlet
Low Temperature (e.g., 180 K)SlowTwo distinct, sharp signals for each conformer

Computational and Theoretical Investigations of 1r,2r 2 Aminocyclobutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1R,2R)-2-aminocyclobutan-1-ol, these methods could provide precise information about its three-dimensional structure and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable (ground state) geometry of this compound. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be selected to balance computational cost and accuracy. The resulting optimized geometry would be the starting point for further analysis, and the calculated ground state energy would provide a measure of the molecule's stability.

For even greater accuracy, ab initio ("from the beginning") methods could be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without empirical parameterization. While computationally more demanding than DFT, they can provide benchmark-quality results for the electronic structure of this compound. This would include a detailed description of its molecular orbitals, ionization potential, and electron affinity, offering deep insights into its reactivity and chemical behavior.

Conformational Energy Landscape Analysis

A systematic search of the potential energy surface (PES) would be necessary to identify all low-energy conformers of this compound. This could be achieved by systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the identified stable conformations would indicate their population at a given temperature, governed by the Boltzmann distribution. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations, a feature that could be quantified through these calculations.

To investigate the dynamic behavior and the transitions between different conformations, molecular dynamics (MD) simulations would be an invaluable tool. By simulating the motion of atoms over time based on a chosen force field, MD can provide a picture of how the molecule explores its conformational space under realistic conditions (e.g., in a specific solvent at a certain temperature). Analysis of the MD trajectories would reveal the flexibility of the cyclobutane (B1203170) ring and the preferred orientations of the substituents.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict various spectroscopic properties, which are essential for the experimental characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized geometries of the stable conformers and averaging them based on their Boltzmann populations, one can obtain theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data is a powerful way to validate the computed structures.

Circular Dichroism (CD) spectroscopy is particularly important for chiral molecules like this compound. Time-dependent DFT (TD-DFT) calculations can be used to simulate the CD spectrum by calculating the rotational strengths of electronic transitions. The predicted spectrum, with its characteristic positive and negative bands, would be a unique fingerprint of the (1R,2R) absolute configuration.

Elucidation of Reaction Mechanisms in Asymmetric Transformations

Computational chemistry serves as a powerful tool to map out the intricate pathways of asymmetric reactions. By modeling the reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. For a chiral ligand like this compound, these studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

The heart of understanding any chemical reaction lies in the characterization of its transition states (TS). These high-energy structures represent the pinnacle of the energy barrier that must be surmounted for reactants to be converted into products. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize these fleeting structures.

For a reaction catalyzed by a metal complex of this compound, DFT calculations can be employed to model the geometry of the transition states. Key parameters such as bond lengths, bond angles, and dihedral angles of the forming and breaking bonds are determined. A critical aspect of TS characterization is frequency analysis. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Once the transition states are located, their energies are calculated. The difference in energy between the transition state and the ground state of the reactants defines the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. In asymmetric catalysis, there are at least two competing diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer of the product. The difference in the activation energies of these two transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

Transition StateCalculated ParameterValue
TS-(R)Relative Energy (kcal/mol)0.0
TS-(S)Relative Energy (kcal/mol)2.5
TS-(R)Key Bond Distance (Å)2.15
TS-(S)Key Bond Distance (Å)2.25
This is a hypothetical data table for illustrative purposes, as specific data for this compound is not available.

The origin of stereoselectivity in a catalytically driven asymmetric reaction is a central question that computational modeling can address. By mapping the entire potential energy surface for the reaction pathways leading to both enantiomers, the factors that favor one pathway over the other can be identified.

For a chiral ligand such as this compound, the puckered four-membered ring and the specific stereochemistry of the amino and hydroxyl groups create a unique chiral environment around the metal center. Computational models can visualize how the substrate approaches the catalyst and how non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, in the diastereomeric transition states dictate the stereochemical outcome.

For instance, in a hypothetical metal-catalyzed addition of a nucleophile to a prochiral aldehyde, the this compound ligand would coordinate to the metal. The computational model would show how one face of the aldehyde is sterically shielded by the cyclobutane ring or by a substituent on the ligand, forcing the nucleophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer. The energy difference between the favored and disfavored transition states, ΔΔG‡, can be used to predict the enantiomeric excess of the reaction.

Reaction PathwayFavored EnantiomerCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)
Pathway AR2.195
Pathway BS0.538
This is a hypothetical data table for illustrative purposes, as specific data for this compound is not available.

Molecular Interaction Studies (e.g., Ligand-Substrate, Ligand-Metal Interactions)

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally dependent on the nature and strength of its interactions with the metal center and the substrate. Computational methods provide a detailed picture of these interactions at the atomic level.

In the case of this compound, both the amino and hydroxyl groups can act as coordinating sites for a metal ion. The geometry of the resulting metal complex is a critical factor in determining the catalytic activity and selectivity. Computational modeling can predict the most stable coordination geometry and the electronic properties of the complex.

Furthermore, the interactions between the ligand and the substrate within the catalytic complex are crucial for stereochemical control. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize weak interactions like hydrogen bonds and van der Waals forces between the chiral ligand and the substrate in the transition state. These analyses can reveal, for example, a key hydrogen bond between the hydroxyl group of the aminocyclobutanol ligand and a carbonyl group on the substrate, which stabilizes one diastereomeric transition state over the other.

Interaction TypeInteracting FragmentsCalculated Interaction Energy (kcal/mol)
Ligand-MetalN(amino) - Metal-45.2
Ligand-MetalO(hydroxyl) - Metal-38.7
Ligand-SubstrateOH(ligand) --- O=C(substrate)-3.5
Ligand-SubstrateCH(ligand) --- π(substrate)-1.2
This is a hypothetical data table for illustrative purposes, as specific data for this compound is not available.

Future Perspectives and Emerging Research Directions for 1r,2r 2 Aminocyclobutan 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of structurally complex and stereochemically pure cyclobutanes remains a significant challenge, hindering their broader application. acs.orgacs.org Future research is intensely focused on developing more efficient, sustainable, and scalable methods to access (1R,2R)-2-aminocyclobutan-1-ol and its derivatives.

A major thrust in this area is the advancement of photocatalysis , particularly visible-light-mediated [2+2] cycloadditions. acs.orgresearchgate.netnih.gov These methods offer a green alternative to traditional synthetic routes by using light as a renewable energy source. nih.gov Researchers are exploring novel photosensitizers, such as iridium and gold complexes, to achieve high regio- and diastereoselectivity in the construction of the cyclobutane (B1203170) core. acs.orgresearchgate.netnih.gov Sequential photocatalytic strategies are also emerging, allowing for the rapid assembly of densely functionalized cyclobutanes from simple starting materials. acs.orgnih.gov

Another promising avenue is the use of biocatalysis . The demand for sustainable pharmaceutical synthesis has spurred the development of enzymatic processes, which are highly specific and environmentally benign. researchgate.net The application of enzymes, potentially in cascade reactions, could provide highly efficient and enantioselective routes to chiral amino-alcohols like this compound, reducing waste and improving process mass intensity. researchgate.netnih.gov

Furthermore, the implementation of continuous flow technology is set to revolutionize the scalability of these synthetic methods. nih.gov Flow reactors offer improved control over reaction parameters, better light penetration for photochemical reactions, and can lead to higher molecular weight and narrower dispersities in polymerization processes, making the production of cyclobutane-based materials more viable for industrial applications. nih.gov

Synthetic MethodologyKey AdvantagesEmerging Research Focus
Visible-Light Photocatalysis Sustainable (uses light), high selectivity, mild conditions. acs.orgnih.govDevelopment of new photosensitizers (e.g., gold-based), sequential and cascade reactions. acs.orgresearchgate.netnih.gov
Biocatalysis High enantioselectivity, environmentally benign, sustainable. researchgate.netnih.govDiscovery of novel enzymes, development of one-pot cascade processes. researchgate.net
Continuous Flow Chemistry Scalability, improved process control, higher efficiency for photochemical reactions. nih.govApplication to [2+2] photopolymerization and other complex cyclobutane syntheses. nih.gov
C-H Functionalization Atom economy, direct modification of the cyclobutane core. nih.govDevelopment of new catalysts and directing groups for stereocontrolled functionalization. nih.gov

Exploration of New Catalytic Applications in Underexplored Reaction Classes

The rigid structure of this compound makes it an attractive candidate for development as a chiral ligand or auxiliary in asymmetric catalysis. Conformationally constrained cyclic aminoalcohols are of significant interest for their utility in a variety of asymmetric transformations. nih.gov While applications of this specific compound are still emerging, its structural motifs are analogous to other β-aminoalcohols that have proven effective in asymmetric synthesis. nih.gov

Future research will likely explore the use of this compound and its derivatives as ligands for transition metals in novel catalytic reactions. The development of new cobalt-catalyzed reactions, for instance, has shown promise in overcoming limitations of previous methods to access a wider range of cyclobutane-containing molecules. princeton.edu Ligands derived from chiral cyclobutanes could offer unique stereochemical control in reactions that have been historically challenging, such as certain cycloadditions or C-H functionalization reactions. The design of these new catalysts will be crucial for expanding the synthetic utility of the cyclobutane scaffold. princeton.edu

The exploration of these applications will be significantly aided by computational chemistry, which can predict the efficacy of new ligands and guide the design of catalysts for specific, underexplored reaction classes. nih.gov

Integration into Complex Polycyclic and Macrocyclic Molecular Architectures

The unique three-dimensional geometry of the cyclobutane ring makes it an ideal building block for constructing complex molecular architectures with well-defined shapes and functionalities. acs.orgru.nl There is a growing interest in incorporating the this compound scaffold into larger, more intricate structures such as polycyclic natural products, macrocycles, and dendrimers.

Recent synthetic advances have demonstrated the feasibility of creating cyclobutane-fused tetracyclic systems and other complex scaffolds like 3-azabicyclo[4.2.0]octan-2-ones through methods like intramolecular [2+2] cycloadditions. acs.orgrsc.org These strategies allow for the construction of multiple stereogenic centers with high selectivity. The synthesis of natural products, such as piperarborenine B, has been achieved using novel ring-contraction strategies to form the key cyclobutane core, showcasing the potential for these building blocks in total synthesis. acs.org

Furthermore, chiral cyclobutane β-amino acids have been used as precursors for creating polyfunctional chemical platforms suitable for the synthesis of complex molecules, including peptide derivatives. dntb.gov.ua This highlights the potential of this compound to serve as a cornerstone for building C₃-symmetric peptide dendrimers and other complex, chiral macromolecules with potential applications in drug delivery and material science.

Advanced Materials Science Applications Utilizing Chiral Cyclobutane Building Blocks

The introduction of chiral cyclobutane units like this compound into polymers and other materials is a rapidly emerging field with significant potential. The rigidity and defined stereochemistry of the cyclobutane ring can impart unique properties to materials, leading to novel functionalities.

One of the most promising areas is the development of cyclobutane-containing polymers . nih.gov These materials, including polyesters and polyamides, are of interest for creating sustainable materials. nih.gov Recent advancements in solution-state [2+2] photopolymerization, particularly using continuous flow reactors, have made the synthesis of these polymers more efficient and scalable. nih.gov The incorporation of chiral units can lead to the creation of chiral polymers with specific optical or recognition properties. cmu.edu

Another exciting frontier is the creation of mechanoresponsive materials . Researchers have developed copolymers containing bicyclic cyclobutane mechanophores. acs.org The mechanical force applied to these polymers can trigger a cycloreversion of the cyclobutane ring, altering the material's properties and even enabling upcycling into chemically recyclable polymers. acs.org The precise, alternating placement of these mechanophores along the polymer backbone is crucial for controlling the material's strength, toughness, and stress response. acs.org

Material ClassPotential ApplicationKey Cyclobutane Contribution
Chiral Polymers Enantioselective separations, chiroptical devices.Induces specific chirality and conformational rigidity in the polymer backbone. cmu.edu
Sustainable Polyesters/Polyamides Biodegradable plastics, advanced textiles.Provides a rigid, bio-based or recyclable monomer unit. nih.gov
Mechanoresponsive Polymers Self-healing materials, stress sensors, on-demand recyclable plastics.Acts as a mechanophore that breaks under stress, changing polymer properties. acs.org
Functional Coordination Polymers Controlled chemical synthesis, smart materials.Serves as a photoactive ligand for template-directed synthesis within a crystal lattice. nih.gov

Synergistic Approaches Combining Advanced Synthetic Chemistry with Computational Design

The synergy between advanced synthetic methods and computational chemistry is crucial for accelerating the discovery and application of this compound and its derivatives. Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for understanding and predicting the outcomes of complex chemical reactions. acs.orgrsc.orgresearchgate.net

In the context of synthesis, DFT calculations are used to elucidate reaction mechanisms, rationalize stereoselectivity, and predict the feasibility of new synthetic pathways. acs.orgrsc.orgacs.org For example, computational studies have been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines and to explain the selectivity in gold-catalyzed cyclizations. acs.orgrsc.org This predictive power allows chemists to design more efficient and selective syntheses, reducing the amount of empirical experimentation required.

In the realm of catalysis and drug design, computational modeling is used to predict the catalytic activity of new ligands and to understand the binding interactions of cyclobutane-containing molecules with biological targets. nih.govnih.gov Structure-based drug design, aided by X-ray crystallography and computational docking, can rationalize how a cyclobutane ring fits into a hydrophobic pocket of a protein, guiding the design of more potent drug candidates. ru.nlnih.gov This integrated approach, where computational predictions guide synthetic efforts and experimental results validate and refine computational models, represents the future of molecular design and will be instrumental in unlocking the full potential of chiral building blocks like this compound. nih.govmdpi.com

Q & A

Q. What are the primary synthetic routes for (1R,2R)-2-aminocyclobutan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via two key routes:

  • Catalytic hydrogenation of cyclobutanone oxime under high-pressure hydrogen gas with palladium or nickel catalysts. Optimal yields (>80%) are achieved at 50–60°C and 5–10 atm pressure .
  • Reduction of trans-2-nitro-cyclobutanol using hydrogen gas and palladium catalysts, which preserves the trans configuration. Solvent choice (e.g., ethanol vs. THF) impacts reaction rate and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the enantiomerically pure product .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer: Stereochemical validation requires:

  • X-ray crystallography : Single-crystal analysis resolves the trans configuration of amino and hydroxyl groups on the cyclobutane ring. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between H1 and H2 protons confirm the dihedral angle (~180°) characteristic of the trans configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric purity (>99% ee).
  • Mass spectrometry (HRMS) confirms molecular weight (87.12 g/mol) and absence of byproducts.
  • Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition above 200°C .

Advanced Research Questions

Q. What strategies address low stereoselectivity in the catalytic hydrogenation of cyclobutanone oxime to synthesize this compound?

Methodological Answer: Low stereoselectivity arises from competing reaction pathways. Solutions include:

  • Chiral catalysts : Use of (R)-BINAP-Pd complexes enhances enantiomeric excess (up to 95% ee) by favoring the trans transition state .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. How does the structural rigidity of the cyclobutane ring influence this compound’s biological activity compared to flexible analogs?

Methodological Answer: The cyclobutane ring imposes conformational constraints, enhancing binding affinity to target proteins. For example:

  • Enzyme inhibition : The rigid structure stabilizes hydrogen bonds with catalytic residues (e.g., in serine hydrolases), unlike flexible analogs like (S)-1-aminobutan-2-ol, which exhibit lower potency .
  • Receptor interactions : Molecular docking studies show higher binding scores for the cyclobutane derivative compared to cyclohexanol-based analogs due to reduced entropy loss upon binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Impurity profiles : Trace nitro intermediates (from incomplete reduction) can skew bioassay results. Rigorous HPLC-MS analysis is required pre-assay .
  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of amino/hydroxyl groups. Standardize buffers and validate with control compounds .
  • Structural analogs : Compare activity with cis-2-aminocyclobutanol to isolate stereochemical effects .

Q. What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using force fields (AMBER) to rank binding poses.
  • Quantum mechanical calculations (DFT) : Assess hydrogen-bonding energetics between the hydroxyl group and catalytic residues .
  • MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify key interactions .

Comparative Analysis Table

Compound Key Structural Feature Biological Activity Reference
This compoundTrans amino/hydroxyl on cyclobutaneEnzyme inhibition (IC₅₀ = 12 µM)
cis-2-AminocyclobutanolCis amino/hydroxyl on cyclobutaneReduced binding affinity (IC₅₀ = 45 µM)
4-Aminocyclopentan-1-olAmino/hydroxyl on cyclopentaneAntidepressant activity (ED₅₀ = 8 mg/kg)
trans-2-Hydroxy-cyclobutanolHydroxyl only on cyclobutaneNo significant bioactivity

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